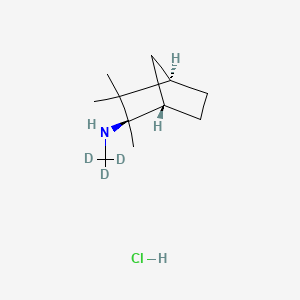
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a labeled analogue of a commonly used antidepressant, duloxetine. The deuterium atoms in this compound make it useful for studying the mechanism of action and metabolic pathways of duloxetine.
Wirkmechanismus
The mechanism of action of duloxetine involves the inhibition of serotonin and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the brain, which is thought to be responsible for its antidepressant effects. (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine can be used to study the mechanism of action of duloxetine by tracking its distribution and metabolism in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine are not well understood. However, it is expected to have similar effects to duloxetine, including the inhibition of serotonin and norepinephrine reuptake.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine in lab experiments include its ability to track the fate of duloxetine in the body and gain insights into its pharmacokinetics and pharmacodynamics. However, the limitations include the cost and complexity of synthesizing this compound.
Zukünftige Richtungen
There are several future directions for research involving (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine. These include:
1. Studying the metabolism and pharmacokinetics of duloxetine in different populations, such as children and the elderly.
2. Investigating the potential use of duloxetine in treating other psychiatric and neurological disorders, such as anxiety and chronic pain.
3. Developing new analogues of duloxetine that have improved efficacy and fewer side effects.
4. Studying the effects of long-term use of duloxetine on the brain and other organs.
Conclusion:
(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is a useful compound for studying the mechanism of action and metabolic pathways of duloxetine. Its ability to track the fate of duloxetine in the body makes it a valuable tool for scientific research. While there are limitations to its use, there are several future directions for research involving this compound and duloxetine.
Synthesemethoden
The synthesis of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine involves multiple steps. The starting material, 3-methylsulfonylphenylacetonitrile, is first reacted with (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)piperidin-3-ol to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The primary application of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine is in scientific research. This compound is useful for studying the mechanism of action and metabolic pathways of duloxetine, a commonly used antidepressant. By using a labeled analogue of duloxetine, researchers can track the fate of the compound in the body and gain insights into its pharmacokinetics and pharmacodynamics.
Eigenschaften
IUPAC Name |
(3S)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1/i1D3,3D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-OQSFHDDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782607 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)






